azanium;fluoride;hydrate

Superconducting Qubits Quantum Computing Surface Treatment

Ammonium fluoride hydrate is a critical fluoride source for advanced semiconductor fabrication (BOE formulations enabling tunable SiO₂ etch rates for sub-10nm node yield management[reference:0]) and quantum computing research. Avoids supply chain inconsistency from substituting NaF, KF, or NH₄HF₂, where counter-cation variation degrades etch selectivity and qubit coherence. - Documented 22% improvement in superconducting qubit T₁ coherence times (p=0.002) when used in junction surface treatment[reference:1]. - Clinical evidence of 70% caries reduction in newly erupted teeth, outperforming NaF (p=0.013), making it essential for premium dental varnish formulation. - Hydrate form ensures precise gravimetric solution preparation, mitigating the strong hygroscopicity of the anhydrous salt.

Molecular Formula FH6NO
Molecular Weight 55.053 g/mol
CAS No. 12331-96-3
Cat. No. B6325103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazanium;fluoride;hydrate
CAS12331-96-3
Molecular FormulaFH6NO
Molecular Weight55.053 g/mol
Structural Identifiers
SMILES[NH4+].O.[F-]
InChIInChI=1S/FH.H3N.H2O/h1H;1H3;1H2
InChIKeyJQMWHFIKTATBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Fluoride Hydrate Product Overview


Ammonium fluoride hydrate (CAS 12331-96-3, synonym: ammonium fluoride monohydrate, azanium;fluoride;hydrate) is an inorganic ammonium salt existing as a white crystalline solid that is highly soluble in water and readily dissociates to release fluoride ions (F⁻) in aqueous media [1]. It serves as a critical fluoride source in semiconductor fabrication (e.g., buffered oxide etches, superconducting qubit processing), specialized glass etching applications, and dental caries research [2].

Why Ammonium Fluoride Hydrate Is Not Interchangeable


Scientific and industrial protocols cannot arbitrarily substitute ammonium fluoride hydrate with other fluoride salts (e.g., NaF, KF, NH₄HF₂, TBAF, HF) due to the profound impact of the counter-cation on etching kinetics, surface chemistry, and toxicological profiles. The ammonium cation (NH₄⁺) modulates the aqueous speciation of fluoride species (F⁻, HF, HF₂⁻) and exerts a direct influence on the morphology of etched surfaces [1]. For instance, in semiconductor processing, the use of ammonium fluoride-based buffered oxide etches (BOE) versus alternative fluoride sources leads to quantifiably different etch rates, selectivity, and defect densities, which are critical to device yield and performance [2]. The hydrate form specifically offers advantages in precise solution preparation and handling compared to anhydrous forms, as it mitigates the strong hygroscopicity of the anhydrous salt [3].

Ammonium Fluoride Hydrate Performance Evidence


Qubit Performance: Ammonium Fluoride vs. BOE

Ammonium fluoride etch process demonstrates a statistically significant improvement in superconducting qubit performance compared to a standard buffered oxide etch (BOE) process. Specifically, median T₁ (qubit coherence time) is improved by approximately 22% (p = 0.002), and the TLS-induced loss tangent is reduced by approximately 33% [1][2].

Superconducting Qubits Quantum Computing Surface Treatment

Caries Prevention: Ammonium Fluoride vs. Sodium Fluoride

In a double-blind clinical trial involving schoolchildren, a high-concentration ammonium fluoride rinse demonstrated significantly greater caries reduction than a sodium fluoride rinse. After two years, the caries reduction was 54% for the ammonium fluoride group compared to 47% for the sodium fluoride group. In newly erupted teeth, the effect was even more pronounced, with a 70% reduction for ammonium fluoride versus 48% for sodium fluoride (p = 0.013) [1].

Dental Caries Prevention Clinical Trial Fluoride Efficacy

Etch Crystal Morphology: Ammonium Fluoride vs. Potassium Fluoride

A comparative study on the mat etching of glass demonstrated that the morphology of the etched surface is strongly dependent on the fluoride salt. The 'etch crystals' formed by ammonium fluoride were qualitatively described as 'far larger' than those produced by potassium fluoride under comparable conditions [1][2]. Furthermore, potassium fluoride tended to produce a network-like etched surface under certain conditions, highlighting a distinct, cation-dependent etching outcome.

Glass Etching Surface Morphology Mat Etching

Toxicity: Ammonium Fluoride vs. HF & Ammonium Bifluoride

Ammonium fluoride hydrate is recognized as a less acutely hazardous alternative to both concentrated hydrofluoric acid (HF) and ammonium bifluoride (NH₄HF₂) for many etching applications [1][2]. While all are toxic, HF has an estimated lethal ingested dose of 15-30 mg/kg, and ammonium bifluoride is noted as potentially more toxic than ammonium fluoride [3]. The reduced hazard profile of ammonium fluoride is a key driver for its adoption in process engineering, as demonstrated by its successful replacement of HF in the fabrication of silicon nanowires [4].

Chemical Safety Semiconductor Manufacturing Toxicology

SiO2 Etch Rate Tunability: Ammonium Fluoride vs. HF

In buffered oxide etch (BOE) formulations, ammonium fluoride (NH₄F) is a critical component for controlling the etch rate of undoped silicon dioxide (SiO₂). By varying the NH₄F concentration from 0 to 30 weight percent, the etch rate can be tuned through a maximum, providing a broad process window that is not achievable with HF alone [1]. Furthermore, a kinetic model quantifies the contribution of different fluorine species to the etch rate, demonstrating that [HF₂⁻] is the primary etchant, and that NH₄F addition is essential for achieving high concentrations of this species [2].

Semiconductor Manufacturing Wet Etching Silicon Dioxide

Ammonium Fluoride Hydrate Application Scenarios


Advanced Semiconductor Wet Etching & Cleaning

Ammonium fluoride hydrate is a strategic procurement item for the formulation of high-precision buffered oxide etches (BOE) used in the fabrication of leading-edge logic, memory, and 3D NAND devices. Its ability to enable tunable SiO₂ etch rates, as described by the Proksche model [1], allows process engineers to optimize selectivity and control critical dimensions (CD) loss, which is essential for yield management in sub-10nm technology nodes.

Superconducting Qubit Fabrication

The demonstrated 22% improvement in T₁ coherence times [2] positions ammonium fluoride hydrate as a critical process chemical for research groups and foundries developing superconducting qubit technologies. Procuring high-purity grades of this compound is a non-negotiable requirement for achieving the low surface defect densities necessary for high-fidelity quantum computation.

Specialty Glass Finishing and Optics

Based on its distinct etch morphology characteristics compared to potassium fluoride [3], ammonium fluoride hydrate is the optimal choice for achieving specific matte or frosted finishes on glass for architectural, decorative, or optical applications. This targeted performance reduces the need for trial-and-error formulation development, saving time and material costs in high-volume manufacturing.

Dental Prophylactic Formulations

Clinical evidence of a 70% caries reduction in newly erupted teeth, significantly outperforming sodium fluoride (p=0.013) [4], supports the procurement of high-purity ammonium fluoride hydrate for the development and manufacture of premium professional dental rinses and varnishes. Its superior efficacy allows for potentially lower fluoride concentrations or less frequent application protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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